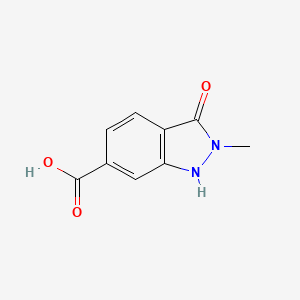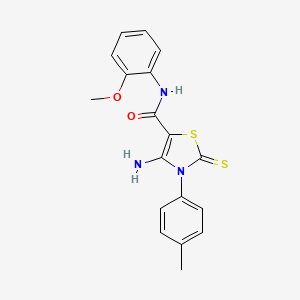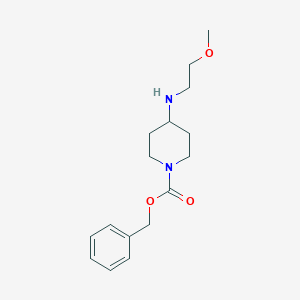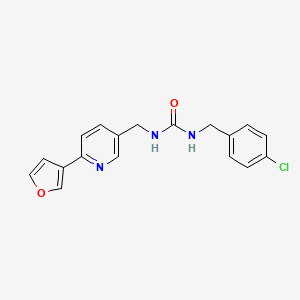
2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
Vue d'ensemble
Description
“2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid” is a chemical compound that belongs to the class of indazoles . Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years due to their wide range of biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Applications De Recherche Scientifique
Oncological Applications
Indazole derivatives, including compounds structurally related to 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, have shown promise in oncology. For instance, lonidamine, derived from indazole-3-carboxylic acid, exhibits potent antiproliferative effects on neoplastic cells. It interferes with the energy metabolism of cancer cells, affecting oxygen consumption and aerobic glycolysis, which are crucial for cancer cell survival and proliferation. Lonidamine has been investigated in combination with standard chemotherapy and radiotherapy for treating solid tumors, demonstrating enhanced cytotoxic effects and potential for palliative care in metastatic cancers (Di Cosimo et al., 2003).
Microbial Resistance and Inhibition
The biochemical properties of carboxylic acids, including those structurally similar to this compound, have implications for microbial resistance. These compounds can inhibit the growth of various microbes by interfering with their metabolic processes. For example, certain carboxylic acids have been used as food preservatives due to their antimicrobial properties, highlighting their potential in addressing microbial resistance and preservation (Jarboe et al., 2013).
Environmental Science Applications
In environmental science, the remediation and degradation of organic pollutants are critical areas of research. Indazole derivatives have been explored for their ability to assist in the breakdown of persistent organic pollutants in wastewater. The combination of enzymes and redox mediators can significantly enhance the degradation efficiency of recalcitrant compounds, providing a promising approach to environmental remediation (Husain & Husain, 2007).
Safety and Hazards
While handling “2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid”, it is necessary to avoid contact with skin, eyes, and respiratory tract. Appropriate protective equipment such as gloves and goggles should be worn. The compound should be handled in a well-ventilated environment to avoid inhalation .
Orientations Futures
Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .
Mécanisme D'action
Target of Action
The primary targets of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Indazole derivatives have been associated with a broad range of biological activities, indicating that they can have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be handled in a well-ventilated environment and stored away from fire sources and oxidizing agents .
Propriétés
IUPAC Name |
2-methyl-3-oxo-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10-11/h2-4,10H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVOVUGXWQEERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)


